molecular formula C8H4BrF6NO2 B13673621 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol

Cat. No.: B13673621
M. Wt: 340.02 g/mol
InChI Key: RUVMOUWXKSLUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol is a complex organic compound that features both bromine and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol typically involves multiple steps. One common method starts with the bromination of 2-(trifluoromethyl)pyridine to obtain 5-bromo-2-(trifluoromethyl)pyridine. This intermediate is then subjected to further reactions to introduce the trifluoroethane-1,1-diol moiety. The reaction conditions often involve the use of palladium catalysts and carbon monoxide under pressurized conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, carbon monoxide, and various nucleophiles. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets. The trifluoromethyl and bromine groups enhance its binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H4BrF6NO2

Molecular Weight

340.02 g/mol

IUPAC Name

1-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]-2,2,2-trifluoroethane-1,1-diol

InChI

InChI=1S/C8H4BrF6NO2/c9-4-2-16-5(7(10,11)12)1-3(4)6(17,18)8(13,14)15/h1-2,17-18H

InChI Key

RUVMOUWXKSLUPX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)C(C(F)(F)F)(O)O

Origin of Product

United States

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